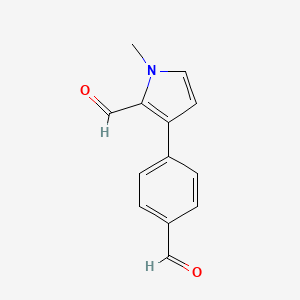
(1-Ethylpiperidin-3-yl)(1-methyl-1H-pyrazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethylpiperidin-3-yl)(1-methyl-1H-pyrazol-5-yl)methanol is a complex organic compound that features a piperidine ring and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpiperidin-3-yl)(1-methyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 1-ethylpiperidine with 1-methyl-1H-pyrazole-5-carbaldehyde under reductive conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethylpiperidin-3-yl)(1-methyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The hydrogen atoms on the piperidine or pyrazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: The major products are ketones or aldehydes, depending on the specific conditions.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products are halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(1-Ethylpiperidin-3-yl)(1-methyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interactions of piperidine and pyrazole derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (1-Ethylpiperidin-3-yl)(1-methyl-1H-pyrazol-5-yl)methanol exerts its effects is largely dependent on its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole ring can engage in hydrogen bonding and other interactions with enzymes and proteins. These interactions can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound features a similar pyrazole ring but with a piperazine instead of a piperidine ring.
(3-Methyl-1H-pyrazol-5-yl)methanol: This compound lacks the piperidine ring but retains the pyrazole and hydroxyl groups.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Similar to the first compound but with a different substitution pattern on the pyrazole ring.
Uniqueness
(1-Ethylpiperidin-3-yl)(1-methyl-1H-pyrazol-5-yl)methanol is unique due to the presence of both the piperidine and pyrazole rings, which confer distinct chemical and biological properties. The combination of these two rings allows for a wide range of interactions with molecular targets, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C12H21N3O |
|---|---|
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
(1-ethylpiperidin-3-yl)-(2-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C12H21N3O/c1-3-15-8-4-5-10(9-15)12(16)11-6-7-13-14(11)2/h6-7,10,12,16H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
ZBCZQQRNLQOFLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC(C1)C(C2=CC=NN2C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


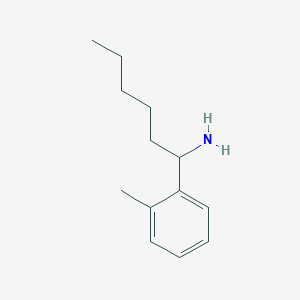
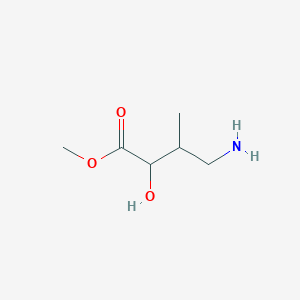
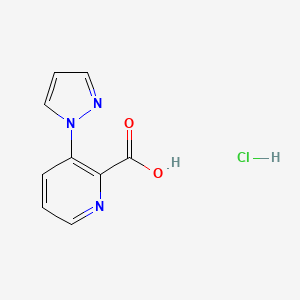

![2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13222221.png)
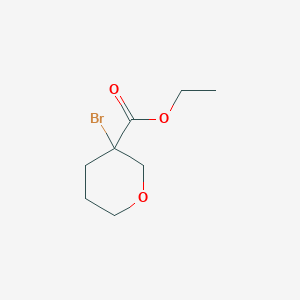
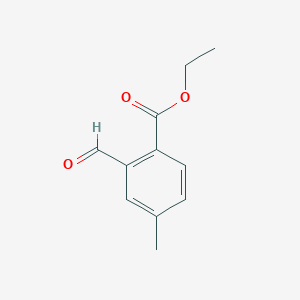
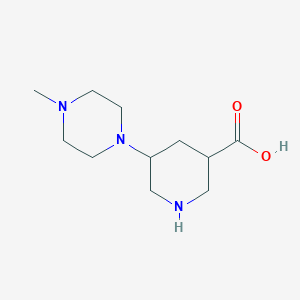


![3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13222255.png)

